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Abstract

DH376 is a potent, irreversible inhibitor of diacylglycerol lipases a (DAGLa) and 3 (DAGLf),
key enzymes in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a
member of the triazole urea class of inhibitors, DH376 covalently modifies the catalytic serine
residue of these enzymes. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, mechanism of action, and biological activity of
DH376. Detailed experimental protocols and quantitative data are presented to facilitate further
research and development.

Chemical Structure and Physicochemical Properties

DH376 is a synthetic organic compound belonging to the class of triazole ureas.[1][2] Its
chemical structure features a 2,4-substituted triazole urea with a biphenylmethanol group and a
chiral ether substituent on the 5-position of the piperidine ring.[1] This specific stereochemistry
contributes to its high potency.

Table 1: Physicochemical Properties of DH376
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Property Value Source
Molecular Formula C31H28F2N403 [3]
Molecular Weight 542.21 g/mol [4]
XLogP 6.16 [4]
Hydrogen Bond Acceptors 6 [4]
Hydrogen Bond Donors 1 [4]
Rotatable Bonds 9 [4]
Topological Polar Surface Area  80.48 Az [4]
CAS Number 1848233-57-7 [5]

Mechanism of Action

DH376 acts as an irreversible, mechanism-based inhibitor of DAGLa and DAGL.[2][6][7] The
inhibition mechanism involves the formation of a stable carbamate adduct with the catalytic
serine residue in the active site of the enzyme, leading to the expulsion of a triazole moiety as
a leaving group.[6][7] This covalent modification results in the irreversible inactivation of the
enzyme.

The following diagram illustrates the proposed mechanism of action:
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Mechanism of Action of DH376
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Caption: Covalent inhibition of DAGL by DH376.

Biological Activity and Quantitative Data

DH376 is a highly potent inhibitor of both human DAGLa and mouse DAGL[3.[8] Its inhibitory
activity has been characterized using various biochemical assays.

Table 2: In Vitro Inhibitory Activity of DH376
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Confidence
Target Assay Type Value Reference
Interval (95%)

Recombinant

o oagle | 'C° 6 NM 5-9 nM [8]19]
Mouse DAGLP IC50 3-8 nM - [8]
ABHD6 pIC50 8.6 - 5]
DAGLa pIC50 8.9 - 5]

In vivo studies in mice have demonstrated that DH376 is CNS-active and effectively reduces
brain levels of 2-AG.[2][10] Administration of DH376 has been shown to attenuate
neuroinflammatory responses and reduce fasting-induced refeeding.[1][10][11]

The signaling pathway affected by DH376 is the endocannabinoid system. By inhibiting DAGL,
DH376 reduces the production of 2-AG, a key endocannabinoid that activates cannabinoid
receptors (CB1 and CB2).
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Caption: DH376 inhibits the synthesis of 2-AG.

Experimental Protocols
In Vitro DAGL Inhibition Assay

The inhibitory potency of DH376 against DAGLa and DAGL[3 was determined using a real-time,
fluorescence-based natural substrate assay.[8][9]
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e Enzyme Source: Membrane lysates from HEK293T cells expressing recombinant human
DAGLa or mouse DAGL(3.[8]

e Substrate: 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[8][9]

e Methodology:
o The enzyme preparation is pre-incubated with varying concentrations of DH376.
o The enzymatic reaction is initiated by the addition of the SAG substrate.

o The conversion of SAG to 2-AG is monitored in real-time by measuring a fluorescent

signal.

o IC50 values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

In Vivo Studies in Mice

The in vivo effects of DH376 were assessed in mice following intraperitoneal (i.p.)

administration.[5][9]

» Animal Model: Mice.

o Administration: Intraperitoneal (i.p.) injection of DH376 (e.g., 50 mg/kg).[5][9]
e Endpoints:

o Measurement of 2-AG and other bioactive lipid levels in brain tissue using mass

spectrometry.[9]
o Assessment of fasting-induced refeeding behavior.[1][5]

o Evaluation of neuroinflammatory responses, for example, following lipopolysaccharide
(LPS) challenge.[9][10]

The general workflow for these in vivo experiments is depicted below:
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In Vivo Experimental Workflow for DH376
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Caption: Workflow for in vivo studies of DH376.

Selectivity Profiling

The selectivity of DH376 against other serine hydrolases in the mouse brain has been
evaluated using competitive activity-based protein profiling (ABPP).[8] This technique allows for
the assessment of target engagement and off-target effects in a complex biological system.
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Results from these studies indicate that DH376 has a limited off-target profile, with its primary
targets being DAGLa and DAGL3.[10] However, some cross-reactivity with a,3-hydrolase
domain containing protein 6 (ABHD6) has been noted.[2][5]

Synthesis

The enantioselective synthesis of DH376 has been described in the literature and involves the
creation of a chiral piperidine intermediate.[1][2] Detailed synthetic schemes can be found in
the supporting information of the cited publications.

Conclusion

DH376 is a valuable research tool for studying the role of the endocannabinoid system in
various physiological and pathological processes. Its high potency, irreversible mechanism of
action, and in vivo efficacy make it a suitable candidate for preclinical studies investigating the
therapeutic potential of DAGL inhibition in neuroinflammatory disorders, metabolic diseases,
and other conditions. Further research is warranted to fully elucidate its pharmacological profile
and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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